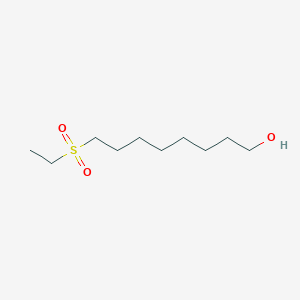

8-(Ethylsulfonyl)octan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H22O3S |

|---|---|

Molecular Weight |

222.35 g/mol |

IUPAC Name |

8-ethylsulfonyloctan-1-ol |

InChI |

InChI=1S/C10H22O3S/c1-2-14(12,13)10-8-6-4-3-5-7-9-11/h11H,2-10H2,1H3 |

InChI Key |

KNGJEUPVEKZNNG-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CCCCCCCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Ethylsulfonyl Octan 1 Ol and Analogous Structures

Direct Sulfonylation Strategies of Alcohols

Directly converting the C-O bond of an alcohol into a C-S bond of a sulfone represents a highly efficient and atom-economical approach. This section delves into modern catalytic methods that enable this transformation.

Sulfonyl Transfer Reactions to Unactivated Aliphatic Alcohols

The term "sulfonyl transfer" can encompass several strategies. A traditional and widely practiced method involves the conversion of an alcohol's hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. youtube.comyoutube.com This two-step process "activates" the alcohol; the sulfonate group becomes an excellent leaving group, facilitating a subsequent nucleophilic substitution with a sulfur nucleophile to form the C-S bond. While effective, this is an indirect method.

More direct approaches for the formation of C–S bonds from alcohols and sulfonyl chlorides have been developed. For instance, the use of 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) can facilitate the direct coupling of various alcohols with sulfonyl chlorides to yield sulfones. rsc.org This method is notable for its broad substrate scope and tolerance of various functional groups. rsc.org Biocatalytic approaches using arylsulfate sulfotransferases can also achieve sulfonyl transfer to both phenolic and aliphatic alcohols, although this typically results in the formation of sulfate (B86663) esters rather than sulfones. nih.gov

A general, uncatalyzed mechanism for the reaction between an alcohol and a sulfonyl chloride involves the alcohol's oxygen acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. youtube.com A base, such as pyridine, is typically used to neutralize the generated hydrochloric acid. youtube.comyoutube.com

Table 1: Comparison of Sulfonyl Transfer Strategies

| Strategy | Description | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Sulfonate Ester Formation | Two-step process: activation of alcohol to a sulfonate ester, followed by substitution. | Sulfonyl chloride (e.g., TsCl, MsCl), Pyridine | Alkyl Sulfonate (intermediate) | youtube.comyoutube.com |

| ADDP-Mediated Coupling | Direct formation of a C-S bond from an alcohol and a sulfonyl chloride. | Sulfonyl chloride, Alcohol, ADDP | Alkyl Sulfone | rsc.org |

Photoredox Catalysis for Direct Conversion of Alcohols to Alkyl Sulfinates and Subsequent Oxidation to Sulfones

Visible-light photoredox catalysis has emerged as a powerful tool for the direct functionalization of unactivated C(sp³)–H bonds and the conversion of abundant functional groups like alcohols. One such strategy enables the direct transformation of alcohols into alkyl sulfinates, which are versatile intermediates readily oxidized to the corresponding sulfones. nih.govnih.gov

The process is initiated by the formation of a more easily oxidized intermediate from the alcohol, such as an N-heterocyclic carbene (NHC)-alcohol adduct. nih.gov This adduct undergoes single-electron transfer (SET) to an excited photoredox catalyst (e.g., an iridium complex). The resulting radical cation is deprotonated, leading to β-scission that furnishes an alkyl radical. nih.gov This alkyl radical is then trapped by a sulfur dioxide source, like DABSO (DABCO-bis(sulfur dioxide)), to form an alkylsulfonyl radical. Subsequent reduction of this radical and protonation yields the alkyl sulfinate. nih.gov The sulfinate can then be oxidized to the final sulfone product in a separate step or, in some cases, in a one-pot procedure. nih.govnih.gov This methodology is valued for its mild conditions and high functional group tolerance. nih.govrsc.org

Table 2: Key Steps in Photoredox-Catalyzed Alcohol Sulfination

| Step | Description | Key Species Involved | Reference |

|---|---|---|---|

| 1. Alcohol Activation | Conversion of the alcohol to a more readily oxidized species. | Alcohol, N-Heterocyclic Carbene (NHC) | nih.gov |

| 2. Radical Generation | Photoinduced single-electron transfer (SET) and fragmentation to form an alkyl radical. | NHC-alcohol adduct, Photoredox catalyst (e.g., Ir complex) | nih.gov |

| 3. SO₂ Trapping | The alkyl radical is trapped by a sulfur dioxide source. | Alkyl radical, Sulfur dioxide (or surrogate like DABSO) | nih.gov |

| 4. Sulfinate Formation | Reduction and protonation of the alkylsulfonyl radical. | Alkylsulfonyl radical | nih.govnih.gov |

Electrochemical Anodic Oxidation of Inorganic Sulfites with Alcohols to Alkoxysulfonyl Radicals

Electrochemical methods offer a green and efficient alternative for generating reactive species. A notable development is the electrochemical anodic oxidation of inorganic sulfites (like NaHSO₃) in the presence of alcohols to generate alkoxysulfonyl radicals. rsc.orgrsc.org This strategy avoids the use of chemical oxidants and provides a direct route to these valuable radical intermediates. rsc.org

In this process, the anodic oxidation of the sulfite (B76179) in the presence of an alcohol is believed to form the key alkoxysulfonyl radical. While the direct synthesis of a simple alkyl sulfone like 8-(ethylsulfonyl)octan-1-ol via this method has not been explicitly detailed, the generated alkoxysulfonyl radical has been successfully trapped by alkenes. This leads to difunctionalization products, such as various sulfonate esters, demonstrating the viability of generating the crucial radical intermediate from simple alcohol and sulfite precursors. rsc.orgrsc.org Further research in this area could lead to direct electrochemical synthesis of alkyl sulfones.

Other related electrochemical methods include the synthesis of vinyl, alkyl, and allyl sulfones from sodium sulfinates and olefins, and the multicomponent synthesis of alkyl alkenesulfonates using styrenes, SO₂, and alcohols, where a monoalkylsulfite intermediate is formed in situ. nih.govorganic-chemistry.orgnih.gov These approaches underscore the potential of electrochemistry in forming C-S bonds. researchgate.net

Carbon-Sulfur Bond Formation via Coupling and Insertion Reactions

Beyond the direct functionalization of alcohols, C-S bonds for sulfones can be constructed through coupling reactions where one component already contains sulfur, or through the insertion of sulfur dioxide into pre-existing bonds.

Sulfur Dioxide Insertion into Carbon-Carbon or Carbon-Heteroatom Bonds (General Principles)

Sulfur dioxide (SO₂) is an inexpensive and readily available C1 synthon that can be inserted into various chemical bonds to form sulfonyl-containing compounds. ethernet.edu.et The development of stable and easy-to-handle SO₂ surrogates, such as DABSO and potassium metabisulfite (B1197395) (K₂S₂O₅), has significantly advanced this field. ethernet.edu.et

A general and powerful strategy involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with an SO₂ source. This generates a metal sulfinate intermediate, which can then be alkylated by an electrophile (like an alkyl halide) to furnish the desired sulfone. ethernet.edu.etorganic-chemistry.org This method allows for the versatile construction of a wide range of sulfones.

More recently, radical-based methods have been developed. For example, alkyl radicals, generated via photoredox catalysis from precursors like Katritzky salts, can be trapped by SO₂ to form sulfonyl radicals. rsc.org These can then couple with other radical species or be trapped by other reagents. While direct insertion into a C-O bond of an alcohol is not a common pathway, SO₂ insertion into C-N bonds has been reported as a method to access sulfonamides. nih.govchemrxiv.orgchemrxiv.org The fundamental principle remains the same: the generation of a carbon-centered nucleophile or radical that attacks SO₂, followed by a subsequent reaction to complete the sulfone structure. rero.ch

Transition Metal-Catalyzed Alkylation of Sulfones by Alcohols

A highly attractive and atom-economical strategy for synthesizing more complex sulfones is the direct α-alkylation of simple sulfones using alcohols as alkylating agents. This transformation is typically achieved using transition metal catalysts, particularly those based on ruthenium and manganese, through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. nii.ac.jpacs.orgresearchgate.net

The catalytic cycle generally proceeds as follows:

Dehydrogenation: The transition metal catalyst first dehydrogenates the primary alcohol to form the corresponding aldehyde in situ.

Condensation: The aldehyde then undergoes a base-mediated aldol-type condensation with the α-carbanion of the starting sulfone (e.g., ethyl methyl sulfone).

Dehydration: The resulting β-hydroxy sulfone intermediate dehydrates to yield an α,β-unsaturated sulfone.

Hydrogenation: The metal-hydride species, formed in the initial dehydrogenation step, then reduces the α,β-unsaturated sulfone to afford the final α-alkylated sulfone product, regenerating the catalyst.

This process is highly efficient as it uses the alcohol as a "green" alkylating agent, with water being the only byproduct. nii.ac.jpchemrxiv.org Both ruthenium and manganese pincer complexes have proven to be effective catalysts for this transformation, allowing for the coupling of a variety of alcohols with sulfones. acs.orgresearchgate.netnih.gov

Table 3: Catalysts for α-Alkylation of Sulfones with Alcohols

| Catalyst Type | Metal | Key Features | Representative Catalyst | Reference |

|---|---|---|---|---|

| Pincer Complex | Ruthenium (Ru) | High efficiency, enables olefination or alkylation. | Ru-MACHO-BH | nii.ac.jpnih.govnii.ac.jp |

| Pincer Complex | Manganese (Mn) | Earth-abundant metal, high selectivity for alkylation. | Mn-PNN-bipyridyl complex | acs.org |

Functional Group Interconversions for Sulfone Introduction

The creation of the sulfone functional group in molecules like this compound typically involves one of two primary retrosynthetic disconnections: oxidation of a corresponding sulfide (B99878) or alkylation of a sulfinate salt. Both pathways offer distinct advantages and are chosen based on precursor availability and desired reaction conditions.

Controlled Oxidation of Sulfides to Sulfones (General Methodologies)

The oxidation of sulfides is a fundamental and widely used method for preparing sulfones. nih.govrsc.org This transformation requires careful control to prevent the reaction from stopping at the intermediate sulfoxide (B87167) stage. A precursor for this compound via this route would be 8-(ethylthio)octan-1-ol. A variety of oxidizing agents and catalytic systems have been developed to ensure complete and clean conversion to the sulfone. nih.gov

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose, often used in conjunction with a catalyst to enhance its reactivity. sapub.org For instance, catalysts like tantalum carbide and niobium carbide can effectively promote the oxidation of sulfides, with the latter showing high selectivity for sulfone formation. nih.gov Other catalytic systems include dendritic phosphomolybdate hybrids and carboxylated multi-walled carbon nanotubes (MWCNTs-COOH), which facilitate the reaction under mild conditions, using H₂O₂ as the green oxidant. sapub.orgresearchgate.net The use of heterogeneous catalysts is particularly advantageous as they can be easily recovered and reused. nih.govresearchgate.net

Beyond catalytic H₂O₂, other reagents such as urea-hydrogen peroxide (UHP) in combination with phthalic anhydride (B1165640) provide a metal-free alternative for the direct oxidation of sulfides to sulfones. nih.gov Peroxy acids, like meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective and classical reagents for this oxidation. The chemoselectivity between sulfoxide and sulfone can often be controlled by adjusting the reaction temperature and the stoichiometry of the oxidizing agent. rsc.orgnih.gov

Table 1: Selected Methodologies for the Oxidation of Sulfides to Sulfones

| Oxidant | Catalyst/Additive | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Niobium Carbide (NbC) | Methanol/Water | High efficiency and selectivity for sulfones; catalyst is recoverable and reusable. | nih.gov |

| Hydrogen Peroxide (H₂O₂) | PAMAM-G1-PMo Hybrid | Ethanol | Environmentally benign system; catalyst is recyclable. Optimal temperature around 40°C. | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | MWCNTs-COOH | Solvent-free | Heterogeneous, recyclable nanocatalyst; reaction proceeds at room temperature. | sapub.org |

| Urea-Hydrogen Peroxide (UHP) | Phthalic Anhydride | Ethyl Acetate | Metal-free and environmentally benign method; directly yields sulfones. | nih.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) | None | Dichloromethane | Classical, effective method; stoichiometry controls oxidation state (2+ equivalents for sulfone). | nih.gov |

Alkylation/Arylation Reactions of Sulfinate Salts (General Methodologies)

An alternative and powerful strategy for constructing the C-S bond of a sulfone is the nucleophilic substitution reaction between a sulfinate salt and an alkyl halide. umich.edu For the synthesis of this compound, this would involve reacting an ethanesulfinate (B1267084) salt (e.g., sodium ethanesulfinate) with an 8-halo-octan-1-ol derivative (e.g., 8-bromooctan-1-ol, with the hydroxyl group potentially protected).

This method directly forms the sulfone linkage. Sulfinate anions are ambident nucleophiles, meaning they can react at either the sulfur or oxygen atom. S-alkylation yields the desired sulfone, while O-alkylation produces a sulfinate ester. acs.org The regioselectivity of this reaction is a critical consideration. The use of polar aprotic solvents like DMF or DMSO generally favors the desired S-alkylation. acs.org Phase-transfer catalysis has also been employed to facilitate the reaction between aqueous sulfinate salts and organic-soluble alkyl halides, improving yields and reaction rates. rsc.org

The generation of sulfinate salts themselves can be achieved through various means, including the reduction of sulfonyl chlorides or the reaction of organometallic reagents with sulfur dioxide. organic-chemistry.orgresearchgate.net This versatility makes the alkylation of sulfinates a convergent and flexible approach to a wide array of sulfones.

Table 2: General Methodologies for the Synthesis of Sulfones via Sulfinate Alkylation

| Sulfinate Source | Alkylating Agent | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Sodium Arenesulfinates | Alkyl Halides | Phase-Transfer Catalyst (e.g., TBAB) | Effective for reacting water-soluble salts with organic halides. | rsc.org |

| Magnesium Sulfinates (from Grignards + SO₂) | Alkyl Halides | One-pot from organomagnesium precursor | Convenient route directly from organometallic intermediates. | umich.edu |

| Sodium Sulfinates | Alkyl Halides | DBU, Acetonitrile | Alternative conditions; DBU may act as a base or promoter. | acs.org |

| Sulfonyl Hydrazides (as sulfinate precursor) | Benzyl (B1604629)/Allyl Carbonates | Pd(dppf)Cl₂ | Palladium-catalyzed coupling using stable sulfonyl hydrazides. | nih.gov |

Stereochemical Control and Regioselectivity in Synthesis

For a simple, achiral, linear molecule like this compound, stereochemical control is not a factor. However, regioselectivity—the ability to install the sulfonyl group at a specific position—is paramount.

Strategies for Directed Sulfonylation on Aliphatic Chains

The direct and selective functionalization of a specific C-H bond on a long, unactivated aliphatic chain remains a significant challenge in organic synthesis. nih.govrsc.org While methods for C-H functionalization are advancing, achieving sulfonylation exclusively at the C-8 position of an octanol (B41247) backbone in a single step is not a standard or practical approach. researchgate.netnih.gov

Therefore, the "directed" synthesis of this compound relies on a strategic, retrosynthetic approach using precursors where the positions of the key functional groups are already defined. The regiochemistry is established by the choice of starting materials rather than by a regioselective C-H activation reaction. Common strategies include:

Starting with a difunctionalized C8 chain: A typical precursor would be 8-bromooctan-1-ol. Here, the bromine atom serves as an electrophilic handle at the C-8 position, while the hydroxyl group is at C-1. The bromine is readily displaced by a sulfur nucleophile, such as sodium ethanethiolate (followed by oxidation) or sodium ethanesulfinate, thereby ensuring the ethylsulfonyl group is introduced exclusively at the desired terminus.

Building the chain: Another approach involves starting with a shorter, functionalized fragment and extending the carbon chain. For example, a protected 6-bromohexan-1-ol could be used to alkylate an ethylsulfonyl-stabilized carbanion, followed by deprotection.

These methods circumvent the problem of regioselectivity on an inert aliphatic chain by using the inherent reactivity of pre-installed functional groups. organic-chemistry.org

Influence of Reaction Conditions on Product Regioselectivity

Reaction conditions play a crucial role in governing the outcome and selectivity of the synthetic methods used to prepare sulfones.

In the controlled oxidation of sulfides , the primary selectivity issue is chemoselectivity—the ability to isolate the sulfone rather than the sulfoxide. This is heavily influenced by:

Stoichiometry of the Oxidant: Using one equivalent of an oxidant like m-CPBA typically yields the sulfoxide, whereas two or more equivalents drive the reaction to the sulfone. rsc.org

Temperature: Higher temperatures often favor the formation of the more highly oxidized sulfone product. researchgate.net

Choice of Catalyst: As noted, certain catalysts like niobium carbide show a higher intrinsic selectivity for sulfone formation over sulfoxides when used with H₂O₂. nih.gov

In the alkylation of sulfinate salts , the key challenge is regioselectivity, specifically controlling S-alkylation (to form the sulfone) versus O-alkylation (to form the sulfinate ester). The outcome is influenced by Hard and Soft Acid-Base (HSAB) theory. The sulfur atom is a soft nucleophilic center, while the oxygen atoms are hard.

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are known to favor S-alkylation. acs.org

Electrophile: Soft electrophiles (e.g., alkyl iodides and bromides) preferentially react at the soft sulfur atom to give the sulfone. Harder electrophiles (e.g., dimethyl sulfate) may show increased O-alkylation. acs.org

Counter-ion: The nature of the cation can influence the nucleophilicity of the sulfinate.

By carefully selecting the reaction partners and conditions, chemists can effectively control the selectivity of these transformations to efficiently synthesize target molecules like this compound.

Chemical Reactivity and Mechanistic Studies of 8 Ethylsulfonyl Octan 1 Ol

Reactions Involving the Primary Hydroxyl Group

The primary hydroxyl group of 8-(ethylsulfonyl)octan-1-ol undergoes typical reactions of a primary alcohol, including conversion to better leaving groups, esterification, oxidation, and elimination. nih.govymdb.ca

Conversion to Sulfonate Esters (e.g., Mesylates, Tosylates) for Enhanced Leaving Group Properties

The hydroxyl group of an alcohol is a poor leaving group. youtube.com To enhance its ability to be displaced in nucleophilic substitution or elimination reactions, it can be converted into a sulfonate ester, such as a mesylate or tosylate. youtube.comlibretexts.orgyoutube.com This transformation significantly increases the leaving group potential because the resulting sulfonate anion is a weak base and highly stabilized by resonance. youtube.com

The reaction involves treating the alcohol with a sulfonyl chloride (like methanesulfonyl chloride for a mesylate or p-toluenesulfonyl chloride for a tosylate) in the presence of a non-nucleophilic base, such as pyridine. youtube.comyoutube.com The base neutralizes the HCl generated during the reaction. youtube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride. youtube.comyoutube.com This process occurs with retention of the stereochemistry at the carbon bearing the hydroxyl group because the C-O bond is not broken during the reaction. youtube.com

Table 1: Reagents for Conversion of Alcohols to Sulfonate Esters

| Sulfonate Ester | Reagent | Base |

|---|---|---|

| Mesylate | Methanesulfonyl chloride (MsCl) | Pyridine |

| Tosylate | p-Toluenesulfonyl chloride (TsCl) | Pyridine |

Esterification Reactions with Carboxylic Acids

This compound can undergo esterification with carboxylic acids to form the corresponding esters. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary hydroxyl group of the alcohol. The reaction is reversible, and to drive it towards the formation of the ester, water is often removed as it is formed.

Table 2: Catalysts for Esterification

| Catalyst Type | Examples |

|---|---|

| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) |

| Lewis Acids | Tin(II) catalysts |

| Ionic Liquids | [EMIM][HSO₄] |

Data sourced from a study on the esterification of acetic acid with octanol (B41247). researchgate.net

Oxidation to Carbonyls (Aldehydes) and Carboxylic Acids

The primary hydroxyl group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions used. libretexts.org

To obtain the aldehyde, a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) is typically used. masterorganicchemistry.com The reaction is generally carried out in an anhydrous solvent to prevent over-oxidation to the carboxylic acid. masterorganicchemistry.com

For the formation of the carboxylic acid, stronger oxidizing agents are employed, such as potassium dichromate(VI) in the presence of sulfuric acid. libretexts.org The reaction is often performed under reflux to ensure complete oxidation. libretexts.org In this process, the primary alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. libretexts.orglibretexts.org

Table 3: Oxidation Products of Primary Alcohols

| Product | Oxidizing Agent |

|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) |

| Carboxylic Acid | Potassium dichromate(VI) / H₂SO₄ |

| Carboxylic Acid | 1-hydroxycyclohexyl phenyl ketone (metal-free) |

Data on metal-free oxidation from a 2021 study. organic-chemistry.org

Dehydration and Elimination Reactions to Form Alkenes

The dehydration of this compound to form an alkene can be achieved by heating it with a strong acid catalyst, such as concentrated sulfuric acid or phosphoric(V) acid. libretexts.orgchemguide.co.uklibretexts.org The reaction proceeds through an E2 mechanism for primary alcohols. libretexts.orgyoutube.com The acid protonates the hydroxyl group, converting it into a good leaving group (water). libretexts.orgchemguide.co.uk A base (which can be another alcohol molecule or the conjugate base of the acid) then abstracts a proton from the adjacent carbon, leading to the formation of a double bond and the elimination of a water molecule. youtube.com The use of phosphoric(V) acid is often preferred as it leads to cleaner reactions compared to sulfuric acid, which can cause charring and side reactions due to its strong oxidizing nature. chemguide.co.uklibretexts.org

Transformations Mediated by the Ethylsulfonyl Moiety

The ethylsulfonyl group also plays a crucial role in the reactivity of the molecule.

Reactions Utilizing the Acidity of α-Hydrogens Adjacent to the Sulfonyl Group

The hydrogen atoms on the carbon adjacent to the sulfonyl group (the α-hydrogens) are weakly acidic. This is because the sulfonyl group is strongly electron-withdrawing, which helps to stabilize the resulting carbanion (conjugate base) through resonance and inductive effects. libretexts.org Although not as acidic as α-hydrogens to a carbonyl group, they can be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to form a nucleophilic carbanion. libretexts.orgyoutube.com This carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylation or aldol-type reactions.

Table 4: Approximate pKa Values of α-Hydrogens

| Functional Group | Approximate pKa |

|---|---|

| Alkane | ~50 |

| Ketone | ~20 |

| Aldehyde | ~17 |

| Ester | ~25 |

| β-Diketone | ~9 |

Data provides context for the relative acidity of α-hydrogens. youtube.com

Employment of the Sulfonyl Group as a Leaving Group in Carbon-Carbon Bond Forming Reactions (e.g., Modified Julia Olefination principles)

The sulfonyl moiety in molecules like this compound is an exceptionally useful functional group in synthetic organic chemistry, primarily due to its capacity to act as a good leaving group in various transformations. This reactivity is harnessed in several carbon-carbon bond-forming reactions, most notably in variations of the Julia Olefination. wikipedia.org

The Modified Julia Olefination, specifically the Julia-Kocienski variant, utilizes heteroaryl sulfones to create alkenes from carbonyl compounds in a stereoselective and efficient one-pot procedure. organic-chemistry.orgnih.gov While the ethylsulfonyl group in this compound is an alkyl sulfone, the principles of its reactivity are rooted in the same electronic properties exploited in the Julia-Kocienski reaction. The strong electron-withdrawing nature of the sulfonyl group acidifies the α-protons, facilitating deprotonation to form a sulfonyl-stabilized carbanion. This carbanion can then act as a nucleophile.

In the context of the Julia-Kocienski olefination, an alkyl heteroaryl sulfone is deprotonated and reacts with an aldehyde or ketone. wikipedia.orgresearchgate.net The resulting β-alkoxy sulfone intermediate undergoes a spontaneous Smiles rearrangement, followed by elimination to yield an alkene. researchgate.netresearchgate.net The stereochemical outcome of the olefination (E/Z selectivity) can be controlled by the choice of the heteroaryl sulfone, the base, and the solvent system. organic-chemistry.org For instance, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are widely used and often favor the formation of E-alkenes due to a kinetically controlled, diastereoselective addition to aldehydes that leads to an anti-β-alkoxysulfone intermediate. wikipedia.orgnih.gov

The table below illustrates how different reaction parameters can influence the yield and stereoselectivity in a typical Julia-Kocienski reaction, demonstrating the versatility of using sulfones as leaving groups in C-C bond formation.

| Sulfone Type | Base | Solvent | Aldehyde | E/Z Ratio | Yield (%) |

| PT-Sulfone | KHMDS | Toluene | Benzaldehyde | >98:2 | 95 |

| PT-Sulfone | NaHMDS | THF | Cyclohexanecarboxaldehyde | >98:2 | 90 |

| BT-Sulfone | LiHMDS | DME | Isobutyraldehyde | 95:5 | 88 |

| Pyridinyl-Sulfone | KHMDS | Diglyme | Nonanal | 5:95 | 85 |

This table is a representative example based on findings in the literature; KHMDS = Potassium bis(trimethylsilyl)amide, NaHMDS = Sodium bis(trimethylsilyl)amide, LiHMDS = Lithium bis(trimethylsilyl)amide, THF = Tetrahydrofuran, DME = Dimethoxyethane, BT = Benzothiazol-2-yl, PT = 1-phenyl-1H-tetrazol-5-yl. organic-chemistry.org

Mechanistic Investigations of this compound Reactions

The dual functionality of this compound, possessing both a primary alcohol and an alkyl sulfone, allows for a rich and varied reaction chemistry. Mechanistic studies on analogous structures provide a framework for understanding its reactivity, which is dominated by nucleophilic substitution (SN1/SN2), elimination (E1/E2), and radical processes.

Elucidation of SN1 and SN2 Pathways for Hydroxyl Group Transformations

The hydroxyl group of this compound is intrinsically a poor leaving group. youtube.com Therefore, direct nucleophilic substitution at the C-1 position is unfavorable. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. youtube.com A common strategy is its transformation into a sulfonate ester, such as a tosylate, mesylate, or triflate, by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. libretexts.orgntu.ac.uk

Once converted to an alkyl sulfonate, the molecule has an excellent leaving group. The subsequent nucleophilic substitution mechanism is dictated by the structure of the substrate. youtube.com Since this compound is a primary alcohol, the resulting sulfonate ester is on a primary carbon. This steric accessibility strongly favors the SN2 (bimolecular nucleophilic substitution) pathway. youtube.comlibretexts.org An SN1 reaction is highly disfavored as it would require the formation of a very unstable primary carbocation. youtube.com

The SN2 reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the sulfonate leaving group departs. youtube.com This process results in an inversion of stereochemistry at the reaction center, although the C-1 of this compound is not a stereocenter.

| Feature | SN1 Pathway | SN2 Pathway | Relevance to this compound (as a sulfonate ester) |

| Substrate | Favored for 3° > 2° | Favored for 1° > 2° | The primary nature strongly favors the SN2 pathway. youtube.com |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) | Proceeds via a one-step mechanism. youtube.com |

| Kinetics | First order: rate = k[Substrate] | Second order: rate = k[Substrate][Nucleophile] | Follows second-order kinetics. |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required | Reactions are typically run with strong nucleophiles. youtube.com |

| Rearrangement | Possible | Not possible | No carbocation rearrangement occurs. youtube.com |

Detailed Studies of E1 and E2 Elimination Mechanisms

Elimination reactions of alcohols or their corresponding alkyl sulfonates lead to the formation of alkenes. Similar to substitution reactions, the mechanism of elimination (E1 or E2) is highly dependent on the substrate structure, base strength, and reaction conditions. byjus.com

For a primary substrate like this compound (or its sulfonate ester derivative), the E2 (bimolecular elimination) mechanism is the predominant pathway. youtube.com The E1 (unimolecular elimination) mechanism proceeds through a carbocation intermediate. libretexts.org As with the SN1 pathway, the formation of a high-energy primary carbocation is energetically prohibitive, making the E1 route non-viable for this compound. youtube.comlibretexts.org

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from the β-carbon (C-2) while the leaving group on the α-carbon (C-1) departs simultaneously, forming a double bond. libretexts.org This reaction requires a strong base. libretexts.org For the hydroxyl group to be eliminated, it must first be protonated under strongly acidic conditions to form a good water leaving group. youtube.com Alternatively, and more commonly, the alcohol is converted to a sulfonate ester, which is an excellent leaving group for E2 reactions promoted by a strong, non-nucleophilic base like potassium tert-butoxide. youtube.com

| Feature | E1 Pathway | E2 Pathway | Relevance to this compound |

| Substrate | Favored for 3° > 2° | Favored for 3° > 2° > 1° | As a primary substrate, it undergoes the E2 pathway. youtube.com |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) | Proceeds via a one-step mechanism. byjus.com |

| Kinetics | First order: rate = k[Substrate] | Second order: rate = k[Substrate][Base] | Follows second-order kinetics. byjus.com |

| Base | Weak base is sufficient | Strong base is required | Requires a strong base for efficient reaction. libretexts.org |

| Rearrangement | Possible | Not possible | No carbocation rearrangement occurs. |

Characterization of Radical Processes and Intermediates

Sulfones are known to be precursors for sulfonyl radicals under specific conditions, such as photoredox catalysis or reactions involving radical initiators. acs.orgresearchgate.net These processes offer synthetic routes that are distinct from the ionic pathways described above. For a molecule like this compound, the ethylsulfonyl group could be activated to generate an ethylsulfonyl radical.

Recent studies have shown that sulfone-substituted tetrazoles can be activated by iridium photoredox catalysis to generate sulfonyl radicals. acs.org These highly reactive intermediates can then be trapped by electron-deficient olefins in cross-coupling reactions. acs.org Another approach involves the reaction of alkyl bromides with sodium metabisulfite (B1197395) (Na₂S₂O₅) in the presence of a metal like tin, which can generate sulfonyl radical intermediates that participate in further reactions. nih.gov

The quintessential reaction of a β-sulfonyl alkyl radical is fragmentation, which results in the formation of an alkene and a sulfonyl radical. nih.gov While this is more commonly applied to allyl or alkenyl sulfones, radical addition to the sulfone group followed by fragmentation is a known process. The generation of a radical at the carbon atom α or β to the sulfonyl group in this compound could lead to complex cyclization or fragmentation pathways, depending on the reaction conditions and the presence of other reactive species. These radical processes are characterized by their tolerance of various functional groups and often proceed under mild conditions. researchgate.netnih.gov

Transition State Analysis of Key Transformations

The mechanisms of reactions involving sulfonyl groups are often elucidated through detailed kinetic and computational studies of their transition states (TS). For nucleophilic substitution at a sulfonyl sulfur, as in the hydrolysis of sulfonyl chlorides, ab initio molecular orbital calculations have shown that the reaction proceeds through a concerted SN2-like mechanism with a trigonal-bipyramidal transition state. acs.org The presence of catalytic solvent molecules can significantly lower the activation energy by stabilizing this transition state. acs.org

In the context of the hydroxyl group transformations of this compound, after its conversion to a sulfonate ester (e.g., tosylate), the key step is the SN2 or E2 reaction at the C-1 carbon. The SN2 transition state involves the incoming nucleophile and the departing sulfonate group being simultaneously bonded to the α-carbon in a trigonal bipyramidal geometry.

For sulfonyl transfer reactions, such as the reaction of p-nitrophenyl benzenesulfonate (B1194179) with phenoxides, linear free energy relationships (LFERs) have been used to probe the nature of the transition state. rsc.org Such studies reveal details about the degree of bond formation and bond cleavage in the TS. While specific transition state analyses for this compound are not available, studies on analogous systems, like the chloride-chloride exchange in arenesulfonyl chlorides, have been investigated using Density Functional Theory (DFT). nih.gov These analyses confirm an SN2 mechanism with a single transition state and show how steric and electronic factors in the substrate can influence reactivity by affecting the structure and energy of the TS. nih.gov In some cases, such as reactions involving tertiary sulfonamides with benzynes, complex zwitterionic intermediates and strained transition state structures have been proposed to explain unique desulfonylation and sulfonyl transfer outcomes. nih.gov

Advanced Derivatization Strategies for Research Applications of 8 Ethylsulfonyl Octan 1 Ol

Functionalization for Spectroscopic Probes and Labeling

The primary alcohol of 8-(Ethylsulfonyl)octan-1-ol is a prime target for the introduction of fluorophores and other spectroscopic labels. Esterification or etherification reactions can be employed to attach a wide range of commercially available fluorescent dyes that contain a carboxylic acid or a reactive halide. For instance, reacting this compound with a fluorescent carboxylic acid, such as a derivative of fluorescein (B123965) or rhodamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), would yield a fluorescently labeled ester.

These fluorescently tagged derivatives of this compound can serve as probes in various biological and chemical systems. The lipophilic octyl chain, combined with the polar sulfonyl group, may influence the localization of the probe within cellular membranes or at interfaces, allowing for the study of these microenvironments.

Table 1: Examples of Functionalization Reactions for Spectroscopic Probes

| Reaction Type | Reagent | Resulting Functional Group | Potential Spectroscopic Label |

| Esterification | Fluorescent Carboxylic Acid (e.g., 5(6)-Carboxyfluorescein) + DCC | Ester | Fluorescein |

| Etherification | Halogenated Fluorophore (e.g., Dansyl Chloride) + Base | Ether | Dansyl |

Introduction of Modifiers for Enhanced Chromatographic Separation and Detection

For analytical purposes, particularly in chromatography, the derivatization of this compound can significantly improve its separation and detection characteristics. The hydroxyl group can be converted into a more volatile or more readily ionizable functional group, enhancing its behavior in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).

Silylation is a common derivatization technique for GC analysis. Reacting the alcohol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This modification increases the volatility and thermal stability of the compound, leading to sharper peaks and improved resolution in GC.

For LC-MS applications, derivatization can be aimed at introducing a permanently charged moiety or a group that is easily ionizable. This enhances the compound's response in the mass spectrometer, leading to lower detection limits. For example, reaction with a reagent containing a quaternary ammonium (B1175870) group can introduce a positive charge, improving detection in positive-ion electrospray ionization (ESI) mode.

Table 2: Derivatization Strategies for Enhanced Chromatographic Analysis

| Chromatographic Technique | Derivatization Reagent | Functional Group Introduced | Advantage |

| Gas Chromatography (GC) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ether | Increased volatility and thermal stability |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Reagents with quaternary ammonium groups | Quaternary Ammonium | Enhanced ionization efficiency |

Chemical Modification for Material Science Precursors

The bifunctional nature of this compound makes it a potential precursor for the synthesis of novel polymers and materials. The terminal hydroxyl group can participate in polymerization reactions, such as polycondensation or polyaddition.

For example, this compound can act as a monomer in the synthesis of polyesters or polyurethanes. Reaction with a dicarboxylic acid or its derivative would lead to the formation of a polyester, with the ethylsulfonyl group pending from the polymer backbone. These sulfonyl groups can influence the material's properties, potentially increasing its thermal stability, flame retardancy, or its affinity for certain solvents or surfaces.

Similarly, reaction with a diisocyanate would produce a polyurethane. The presence of the sulfonyl group within the polymer structure can impart unique characteristics, opening avenues for the development of specialized coatings, adhesives, or elastomers. The specific properties of the resulting polymer would depend on the co-monomers used and the polymerization conditions. The general structure of octan-1-ol is used in the production of synthetic fibers like nylon and polyester. apcpure.com

Advanced Analytical Characterization in Chemical Research of 8 Ethylsulfonyl Octan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the precise atomic connectivity within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural build-out. nih.gov For 8-(Ethylsulfonyl)octan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized for full structural assignment.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The structure of this compound contains several unique proton signals. The protons on carbons adjacent to the electron-withdrawing sulfonyl and hydroxyl groups are shifted downfield to higher chemical shift (δ) values.

Based on the structure, the following proton signals are expected: a triplet from the methyl (CH₃) of the ethyl group, a quartet from the adjacent methylene (B1212753) (CH₂) of the ethyl group, and two distinct triplets for the methylene groups at C1 (next to the -OH) and C8 (next to the -SO₂). The central methylene groups (C2-C7) would appear as a complex multiplet in the typical alkane region. The hydroxyl proton (-OH) would present as a broad singlet, its position variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |

| CH₃-CH₂-SO₂- | ~1.3 | Triplet (t) | -CH₂-SO₂- |

| CH₃-CH₂ -SO₂- | ~3.1 | Quartet (q) | CH₃- |

| -SO₂-CH₂ -(CH₂)₆-CH₂OH (C8) | ~3.1 | Triplet (t) | -CH₂- (C7) |

| HO-CH₂ -(CH₂)₇-SO₂- (C1) | ~3.6 | Triplet (t) | -CH₂- (C2) |

| -(CH₂)₆- (C2-C7) | ~1.3 - 1.7 | Multiplet (m) | Adjacent CH₂ groups |

| -OH | Variable | Broad Singlet (br s) | N/A |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, ten distinct signals are expected, corresponding to the ten unique carbon atoms in the structure. The chemical shifts are highly sensitive to the electronic environment.

The carbon atom bonded to the hydroxyl group (C1) and the carbon atom bonded to the sulfonyl group (C8) are expected to be the most deshielded, appearing at the highest chemical shifts. docbrown.info The carbons of the ethyl group and the remaining six carbons of the octanol (B41247) chain will have characteristic shifts. miamioh.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃-CH₂-SO₂- | ~7 |

| CH₃-C H₂-SO₂- | ~48 |

| HO-C H₂-(CH₂)₇-SO₂- (C1) | ~62 |

| HO-CH₂-C H₂-(CH₂)₆-SO₂- (C2) | ~32 |

| Central Carbons (C3-C6) | ~25 - 29 |

| -CH₂-C H₂-CH₂-SO₂- (C7) | ~22 |

| -C H₂-SO₂-CH₂-CH₃ (C8) | ~55 |

To unambiguously connect the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons on C1 and C2, C2 and C3, and so on, confirming the integrity of the octyl chain. It would also show a clear correlation between the methyl and methylene protons of the ethyl group. bmrb.io

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom it is attached to. columbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon in the skeleton, for instance, linking the proton signal at ~3.6 ppm to the carbon signal at ~62 ppm (C1). sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over 2-3 bonds). columbia.edu HMBC is critical for confirming the connection of functional groups to the main chain. Key correlations would include a signal between the C8 protons and the ethyl group's methylene carbon, and between the ethyl group's methylene protons and the C8 carbon, unequivocally establishing the ethylsulfonyl group's position at the end of the chain. bmrb.io

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers further structural confirmation. outsourcedpharma.com The molecular formula for this compound is C₁₀H₂₂O₃S, giving it a molecular weight of approximately 222.34 g/mol .

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The gas chromatograph separates volatile compounds from a mixture. When a pure sample of this compound is injected, it should yield a single primary peak, the retention time of which is a characteristic of the compound. The area of this peak can be used to assess its purity. mdpi.com

The mass spectrometer then analyzes the compound as it elutes from the GC column. The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z 222. Analysis of the fragmentation pattern provides a "fingerprint" for the molecule. researchgate.net

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

| m/z (Mass/Charge) | Predicted Fragment Identity | Fragmentation Pathway |

| 222 | [M]⁺ | Molecular Ion |

| 204 | [M - H₂O]⁺ | Loss of water from the alcohol |

| 193 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 129 | [M - SO₂C₂H₅]⁺ | Cleavage of the C-S bond, loss of ethylsulfonyl radical |

| 93 | [SO₂C₂H₅]⁺ | Ethylsulfonyl cation |

| Various | [CₙH₂ₙ]⁺, [CₙH₂ₙ₊₁]⁺ | Cleavage along the octyl chain |

For analyzing this compound in more complex matrices, such as biological fluids or reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method. sciopen.com Its polarity and relatively high boiling point make it well-suited for LC separation. LC separates components of a mixture based on their interactions with a stationary phase and a liquid mobile phase. nih.gov Following separation, the mass spectrometer provides molecular weight and structural data for identification, similar to GC-MS. This technique is particularly useful for identifying the compound when it is present at low concentrations or among non-volatile substances. outsourcedpharma.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental formula.

For this compound, with the chemical formula C₁₀H₂₂O₃S, HRMS provides the experimental exact mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) or a fragment ion. This experimental value is then compared against the theoretical exact mass calculated from the monoisotopic masses of the most abundant isotopes of its constituent elements. A close match between the experimental and theoretical mass provides definitive evidence of the compound's elemental composition, a critical step in its structural elucidation.

| Formula | Species | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₁₀H₂₂O₃S | [M] | 222.1341 |

| [M+H]⁺ | 223.1419 | |

| [M+Na]⁺ | 245.1238 |

Computational Chemistry and Theoretical Modeling of 8 Ethylsulfonyl Octan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations provide a detailed picture of the electron distribution, which dictates the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

For 8-(Ethylsulfonyl)octan-1-ol, the HOMO is expected to be localized primarily on the oxygen atoms of the hydroxyl (-OH) and ethylsulfonyl (-SO₂C₂H₅) groups, which possess lone pairs of electrons. The LUMO is likely to be distributed around the electron-withdrawing sulfonyl group, particularly on the sulfur and oxygen atoms.

An analysis of these orbitals allows for the prediction of reactive sites. For instance, electrophilic attack would be directed towards the electron-rich oxygen atoms (HOMO-driven), while nucleophilic attack would target the electron-deficient sulfur atom of the sulfonyl group (LUMO-driven).

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound

This table presents hypothetical data based on calculations of similar functionalized alkanes for illustrative purposes.

| Parameter | Predicted Value (eV) | Primary Atomic Contribution |

| HOMO Energy | -7.2 | O (hydroxyl), O (sulfonyl) |

| LUMO Energy | +1.5 | S (sulfonyl), O (sulfonyl) |

| HOMO-LUMO Gap | 8.7 | - |

Electrostatic Potential Mapping

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). researchgate.net This mapping is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting sites of electrophilic and nucleophilic attack. nih.govmdpi.com

In an ESP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of both the sulfonyl and hydroxyl groups. These areas are the most likely sites for hydrogen bond acceptance and interaction with electrophiles.

Positive Potential (Blue): Localized on the hydrogen atom of the hydroxyl group, making it a primary site for hydrogen bond donation. A lesser positive potential would be associated with the hydrogen atoms on the carbon adjacent to the sulfonyl group.

Neutral Potential (Green): The long octyl carbon chain would exhibit a largely neutral potential, reflecting its nonpolar, hydrophobic character.

This charge distribution profile underscores the molecule's amphiphilic nature, with a polar, reactive "head" (hydroxyl and sulfonyl groups) and a nonpolar, inert "tail" (alkyl chain).

Mechanistic Pathway Elucidation through Computational Methods

Computational chemistry provides powerful tools to explore potential reaction mechanisms, offering insights that can be difficult to obtain through experimental means alone. nih.gov By modeling the energy landscape of a reaction, chemists can identify the most probable pathways.

Transition State Optimization and Intrinsic Reaction Coordinate Analysis

To understand a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods allow for the precise location and optimization of these TS structures. researchgate.net Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation maps the reaction pathway from the transition state downhill to the reactants and products, confirming that the located TS indeed connects the intended species.

For a reaction involving this compound, such as the platinum-catalyzed dehydrogenation of the alcohol to an aldehyde, nih.gov TS optimization would identify the geometry and energy of the intermediate state where hydrogen atoms are being transferred to the catalyst surface.

Energetic Profiling of Proposed Reaction Mechanisms

Consider a hypothetical base-catalyzed intramolecular cyclization of this compound. An energetic profile would elucidate the energy changes associated with each step: deprotonation of the alcohol, the nucleophilic attack of the resulting alkoxide on the carbon alpha to the sulfonyl group, the transition state for this ring-forming step, and the final cyclic ether product. Comparing the activation energies for competing pathways, such as intermolecular reactions, would predict the most likely product under given conditions.

Table 2: Hypothetical Energetic Profile for a Proposed Reaction of this compound

This table provides an illustrative example of a calculated reaction energy profile.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Intermediate 1 | +5.2 |

| Transition State 1 | +22.5 |

| Intermediate 2 | -3.1 |

| Transition State 2 | +18.9 |

| Products | -15.7 |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the eight-carbon chain in this compound means it can adopt a vast number of different three-dimensional arrangements, or conformations. Understanding these conformations and their dynamics is key to predicting the molecule's physical properties and how it interacts with its environment.

Conformational analysis involves studying the energy of the molecule as a function of the rotation around its single bonds (dihedral angles). libretexts.org The long alkyl chain will tend to adopt a staggered, all-anti conformation to minimize steric strain, which is the most stable state. libretexts.org However, rotations around the C-C bonds can lead to higher-energy gauche and eclipsed conformations. lumenlearning.com The presence of the bulky ethylsulfonyl group introduces further steric considerations that influence the preferred conformations of the chain.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound, typically in a simulated solvent like water or an organic solvent, would provide a detailed picture of its dynamic behavior. rsc.org These simulations can reveal:

The equilibrium between different conformations of the alkyl chain.

The formation and breaking of intermolecular hydrogen bonds involving the hydroxyl and sulfonyl groups.

Transport properties like the diffusion coefficient. acs.org

Table 3: Illustrative Parameters for a Molecular Dynamics Simulation

| Parameter | Value/Description |

| System | One molecule of this compound in a box of 500 water molecules |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations) |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Determination of Preferred Conformers in Different Environments

The conformational landscape of this compound is primarily dictated by the rotations around its numerous single bonds. The long octyl chain allows for a multitude of spatial arrangements, with the terminal hydroxyl and ethylsulfonyl groups significantly influencing the energetically preferred conformers. Computational methods, such as molecular mechanics and quantum mechanical calculations, are instrumental in identifying these low-energy structures.

The conformational analysis of the octyl chain is expected to follow the general principles observed for alkanes, where staggered conformations are energetically favored over eclipsed conformations to minimize torsional strain. maricopa.edu The most stable arrangement for a simple alkane chain is the all-anti (or all-trans) conformation, where all dihedral angles are approximately 180°. maricopa.edu However, the presence of the bulky and polar ethylsulfonyl group at one end and the hydroxyl group at the other introduces additional steric and electronic considerations.

In the gas phase, it is hypothesized that the molecule will adopt an extended, anti-conformation along the carbon backbone to minimize steric hindrance. However, intramolecular hydrogen bonding between the hydroxyl group and one of the oxygen atoms of the sulfonyl group could lead to folded or "gauche" conformations being locally stable. fiveable.me The gauche conformation, where key substituents are positioned at a 60° dihedral angle, is typically higher in energy than the anti conformation but can be stabilized by favorable intramolecular interactions. fiveable.mepressbooks.pub

In a non-polar solvent, the conformational preferences are likely to be similar to the gas phase, with van der Waals interactions dominating. In polar or protic solvents, the molecule's conformation will be heavily influenced by interactions with the solvent molecules. The hydroxyl and ethylsulfonyl groups will engage in hydrogen bonding with the solvent, which may disrupt intramolecular hydrogen bonds and favor more extended conformations that maximize solvent exposure.

A hypothetical conformational analysis of the C6-C7-C8-S dihedral angle would involve rotating this bond and calculating the relative energy of each conformer. The resulting potential energy surface would likely show energy minima corresponding to the staggered conformations (anti and gauche) and energy maxima for the eclipsed conformations.

| Conformer | Dihedral Angle (C6-C7-C8-S) | Relative Energy (kcal/mol) | Key Characteristics |

|---|---|---|---|

| Anti | ~180° | 0.0 | Most extended conformation, minimizes steric hindrance between the alkyl chain and the ethylsulfonyl group. |

| Gauche | ~60° | 0.8 - 1.5 | Potentially stabilized by weak intramolecular interactions, but introduces some steric strain. |

| Eclipsed | ~0° | > 4.0 | High energy due to significant torsional and steric strain. |

Simulation of Intermolecular Interactions and Solvation Effects

The amphiphilic nature of this compound, with its polar head (hydroxyl and ethylsulfonyl groups) and non-polar tail (octyl chain), dictates its intermolecular interactions and behavior in solution. Computational simulations, such as molecular dynamics (MD) and Monte Carlo (MC) methods, can provide detailed insights into these phenomena. numberanalytics.com

In the condensed phase, the primary intermolecular interaction for this compound will be hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. nih.govbenthamscience.com This can lead to the formation of complex hydrogen-bonded networks, including dimers, chains, and larger aggregates. mdpi.com The ethylsulfonyl group's ability to participate in hydrogen bonding is a key feature that distinguishes this molecule from simple long-chain alcohols. nih.gov

The long alkyl chain will primarily engage in weaker van der Waals interactions, contributing to the molecule's lipophilicity. The balance between the strong, directional hydrogen bonds of the polar groups and the weaker, non-directional van der Waals forces of the non-polar chain will determine the molecule's self-assembly and partitioning behavior in heterogeneous environments.

Solvation effects can be modeled using either explicit or implicit solvent models. numberanalytics.comfaccts.de

Explicit solvent models would involve surrounding the this compound molecule with a large number of individual solvent molecules (e.g., water, hexane). This approach, often used in MD simulations, provides a detailed picture of the local solvent structure and specific solute-solvent interactions. numberanalytics.com

Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. numberanalytics.comfaccts.de These models are computationally less expensive and are effective for calculating the free energy of solvation. acs.org

In aqueous solution, a hydration shell will form around the polar head of the molecule, with water molecules acting as hydrogen bond donors to the sulfonyl oxygens and both donors and acceptors to the hydroxyl group. The non-polar tail will induce a local ordering of water molecules, a phenomenon associated with the hydrophobic effect. In a non-polar solvent like hexane, the interactions will be dominated by dispersion forces along the alkyl chain, with the polar head groups potentially associating with each other.

| Interaction/Effect | Participating Groups | Relative Strength | Modeling Approach |

|---|---|---|---|

| Hydrogen Bonding (Donor/Acceptor) | -OH | Strong | Explicit/Implicit Solvation Models |

| Hydrogen Bonding (Acceptor) | -SO₂- | Strong | Explicit/Implicit Solvation Models |

| Dipole-Dipole Interactions | -SO₂-, -OH | Moderate | Implicit Solvation Models, MD Simulations |

| Van der Waals Forces | Alkyl Chain | Weak | Explicit/Implicit Solvation Models, MD Simulations |

| Hydrophobic Effect | Alkyl Chain in Water | Significant (Entropic) | Explicit Solvation Models (MD Simulations) |

Role As a Synthetic Building Block in Complex Molecule Construction

Incorporation into Advanced Polyfunctional Organic Architectures

The dual functionality of 8-(ethylsulfonyl)octan-1-ol facilitates its integration into sophisticated polyfunctional organic molecules through a variety of synthetic strategies. The primary alcohol can readily undergo a wide range of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. These reactions allow for the covalent linkage of the octyl chain to other molecular fragments, effectively introducing a flexible spacer with a latent sulfonyl group.

For instance, the hydroxyl group can be activated, such as by conversion to a tosylate or a halide, to enable nucleophilic substitution reactions. This allows for the attachment of the 8-(ethylsulfonyl)octyl moiety to nitrogen, oxygen, or sulfur-containing nucleophiles, thereby forming more complex structures. The inert nature of the ethyl sulfone group under many of these conditions ensures its preservation for subsequent transformations.

Scaffold Diversification through Directed Functionalization of Both Hydroxyl and Sulfonyl Sites

The true synthetic power of this compound lies in the ability to selectively functionalize both the hydroxyl and sulfonyl groups. This orthogonal reactivity is key to scaffold diversification, allowing for the generation of a library of analogues from a common intermediate.

The hydroxyl group can be protected using a variety of standard protecting groups, such as silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers, to allow for chemistry to be performed on the sulfonyl group or other parts of the molecule. Following these transformations, the protecting group can be selectively removed to reveal the primary alcohol for further functionalization.

The ethyl sulfone itself offers multiple avenues for diversification. The protons on the α-carbon to the sulfone are acidic and can be removed by a strong base to generate a carbanion. This nucleophilic species can then react with a range of electrophiles, such as alkyl halides, aldehydes, and ketones, to form new carbon-carbon bonds. This strategy allows for the elaboration of the carbon skeleton at a position remote from the hydroxyl group.

Furthermore, the sulfone group can participate in reactions such as the Julia-Kocienski olefination, providing a powerful method for the construction of carbon-carbon double bonds with high stereocontrol. This reaction involves the coupling of the sulfone-derived anion with an aldehyde or ketone, followed by reductive elimination to yield the corresponding alkene.

Strategies for Late-Stage Functionalization in Complex Synthesis

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis that involves the introduction of functional groups into a complex molecule at a late stage of the synthetic sequence. nih.govnih.govscispace.com This approach avoids the need to carry functional groups through a lengthy synthesis, which can often lead to issues with compatibility and yield. scispace.com The unique properties of this compound make it an amenable substrate for certain LSF strategies.

The long, unactivated sp³ C-H bonds of the octyl chain present a significant challenge for selective functionalization. However, recent advances in C-H activation and functionalization methodologies offer potential solutions. nih.govnih.gov Directed C-H activation, where a directing group guides a catalyst to a specific C-H bond, could potentially be employed. The hydroxyl or sulfonyl group in this compound could serve as such a directing group, enabling the introduction of new functionality at specific positions along the alkyl chain.

Future Research Directions and Emerging Opportunities for 8 Ethylsulfonyl Octan 1 Ol

Development of Novel and Sustainable Synthetic Routes

The synthesis of 8-(ethylsulfonyl)octan-1-ol is not yet widely documented, which opens up a significant area for research into novel and sustainable synthetic strategies. Future work could focus on environmentally benign methods that utilize renewable feedstocks and minimize waste.

One potential sustainable route could begin with biomass-derived 1-octanol (B28484). mdpi.comnih.gov The conversion of 1-octanol to this compound would likely involve a multi-step process. A possible pathway could involve the initial conversion of 1-octanol to an 8-halo-1-octanol, such as 8-chloro-1-octanol. mdpi.comcsic.esacs.org This intermediate could then be reacted with a sulfur nucleophile, such as sodium ethanethiolate, to form the corresponding thioether. Subsequent oxidation of the thioether would yield the target sulfone. organic-chemistry.org The development of catalysts for the direct conversion of alcohols to sulfones would represent a significant advancement in this area. acs.org

Key areas for research in the synthesis of this compound include:

Green Solvents and Reagents: Exploration of reactions in environmentally friendly solvents, such as water or ionic liquids, and the use of less hazardous reagents.

Catalytic Methods: Development of efficient catalytic systems for the key transformation steps to reduce reaction times and improve yields.

One-Pot Syntheses: Designing a one-pot reaction sequence from a readily available starting material like 1,8-octanediol (B150283) to streamline the synthesis and reduce purification steps.

A hypothetical sustainable synthetic approach is outlined in the table below:

| Step | Reaction | Potential Reagents and Conditions | Sustainability Aspect |

| 1 | Halogenation of 1-octanol | Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) | Use of a biomass-derived starting material. mdpi.comnih.gov |

| 2 | Thioetherification | Sodium ethanethiolate in a suitable solvent | Formation of the C-S bond. |

| 3 | Oxidation | Hydrogen peroxide with a recyclable catalyst (e.g., silica-based tungstate) | Use of a green oxidant and a reusable catalyst. organic-chemistry.org |

Exploration of Unconventional Reactivity and Catalytic Transformations

The presence of both a hydroxyl and an ethylsulfonyl group in this compound offers a rich field for exploring its reactivity and potential for novel catalytic transformations.

The primary alcohol functionality can undergo a variety of well-established reactions, such as esterification, etherification, and oxidation to an aldehyde or carboxylic acid. libretexts.org These transformations could be used to create a diverse library of derivatives with potentially interesting properties. For instance, esterification with bioactive carboxylic acids could lead to new prodrug candidates.

The sulfonyl group is known for its ability to stabilize an adjacent carbanion, making the α-protons acidic. nih.gov This allows for α-alkylation reactions, which could be used to introduce further functional groups into the molecule. acs.org Furthermore, the sulfonyl group can act as a leaving group in certain reactions, enabling its use in cross-coupling chemistry to form new carbon-carbon bonds. drugdiscoverynews.com

Future research could investigate:

Selective Transformations: Developing catalytic systems that can selectively react with either the alcohol or the sulfonyl-adjacent position.

Tandem Reactions: Designing reaction sequences where both functional groups participate in a controlled manner to build complex molecular architectures.

Catalytic Asymmetric Reactions: Exploring the use of chiral catalysts to introduce stereocenters into the molecule, which is particularly relevant for pharmaceutical applications.

The table below summarizes potential catalytic transformations for this compound:

| Functional Group | Reaction Type | Potential Catalyst/Reagent | Potential Product |

| Alcohol | Esterification | Carboxylic acid with acid catalyst | Ester derivative |

| Alcohol | Oxidation | Mild oxidizing agent (e.g., PCC) | Aldehyde derivative |

| Sulfonyl | α-Alkylation | Base and an alkyl halide | α-Alkylated sulfone |

| Sulfonyl | Desulfonylative Cross-Coupling | Nickel catalyst with a bipyridine ligand | Alkylated product with loss of SO₂ |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. mdpi.comacs.orgacs.org The integration of the synthesis of this compound and its derivatives into these platforms is a promising area for future research.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for optimizing the yield and selectivity of the synthesis. rsc.org For example, the oxidation of the intermediate thioether to the sulfone could be performed in a flow reactor to carefully control the stoichiometry of the oxidizing agent and prevent over-oxidation. acs.org

Automated synthesis platforms can be used to rapidly generate libraries of derivatives of this compound by systematically varying the reagents used to modify the alcohol or the sulfonyl group. mdpi.comacs.org This high-throughput approach could accelerate the discovery of new compounds with desired properties.

Key research opportunities include:

Development of Flow-Compatible Reactions: Adapting the synthetic steps for this compound to be compatible with continuous flow conditions.

Online Purification and Analysis: Integrating in-line purification and analytical techniques to enable a fully automated synthesis and characterization workflow.

Scalable Production: Utilizing flow chemistry to develop a scalable and efficient process for the production of this compound. rsc.orgresearchgate.net

The table below highlights the potential benefits of using flow chemistry and automated synthesis for this compound:

| Technology | Benefit | Specific Application for this compound |

| Flow Chemistry | Enhanced Safety | Handling of potentially hazardous reagents in a closed system. |

| Flow Chemistry | Precise Control | Optimization of reaction conditions for improved yield and selectivity. rsc.org |

| Automated Synthesis | High-Throughput Screening | Rapid generation of a library of derivatives for biological testing. mdpi.com |

| Automated Synthesis | Reproducibility | Consistent synthesis of compounds with high purity. acs.org |

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time provides valuable insights into reaction kinetics, mechanisms, and the formation of intermediates. magritek.com Advanced spectroscopic techniques can be applied to study the synthesis and subsequent transformations of this compound.

Techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the concentration of reactants, products, and intermediates throughout a reaction. mdpi.comacs.orgnih.gov For example, the progress of the oxidation of the thioether to the sulfone could be monitored by observing the appearance of the characteristic sulfonyl group stretching vibrations in the IR spectrum. acs.org

Benchtop NMR spectrometers are becoming increasingly popular for real-time reaction monitoring due to their relatively low cost and ease of use. magritek.com This technology could be employed to follow the course of reactions involving this compound, providing detailed structural information about the species present in the reaction mixture.

Future research directions in this area could involve:

Kinetic Studies: Using real-time monitoring to determine the rate laws and activation parameters for the key synthetic steps.

Mechanistic Investigations: Identifying and characterizing reaction intermediates to elucidate the reaction mechanisms.

Process Optimization: Utilizing the data from real-time monitoring to optimize reaction conditions for improved efficiency and selectivity.

The following table lists some advanced spectroscopic techniques and their potential applications for studying this compound:

| Spectroscopic Technique | Information Provided | Potential Application |

| In-situ IR Spectroscopy | Functional group changes | Monitoring the conversion of the thioether to the sulfone. acs.org |

| Raman Spectroscopy | Molecular vibrations | Characterizing the structure of intermediates and products. |

| Real-Time NMR Spectroscopy | Detailed structural information | Following the progress of derivatization reactions of the alcohol group. magritek.com |

| Mass Spectrometry | Molecular weight and fragmentation | Identifying products and byproducts in complex reaction mixtures. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.